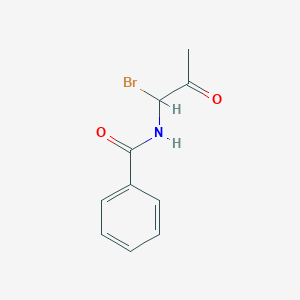

N-(1-Bromo-2-oxopropyl)benzamide

Description

Properties

CAS No. |

88297-78-3 |

|---|---|

Molecular Formula |

C10H10BrNO2 |

Molecular Weight |

256.10 g/mol |

IUPAC Name |

N-(1-bromo-2-oxopropyl)benzamide |

InChI |

InChI=1S/C10H10BrNO2/c1-7(13)9(11)12-10(14)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,14) |

InChI Key |

NMLITCWUEYQGJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(NC(=O)C1=CC=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of α-Bromoketones with Benzamide

The most widely reported method involves the reaction of benzamide with 1-bromo-2-propanone (α-bromoketone) under basic conditions. This approach adapts protocols from anilinoketone syntheses, where α-bromoketones react with amines or amides via nucleophilic substitution.

- Synthesis of 1-Bromo-2-propanone :

Acetone is brominated using pyridinium tribromide (1.2 equiv) and hydrobromic acid (33% in acetic acid) at 0–10°C for 2–4 hours. The crude product is purified via distillation (yield: 75–85%).

- Coupling with Benzamide :

Benzamide (1.0 equiv) and 1-bromo-2-propanone (1.2 equiv) are dissolved in dimethylformamide (DMF) with potassium carbonate (2.0 equiv). The mixture is stirred at 80°C for 8–12 hours. Post-reaction, the product is precipitated in ice water, filtered, and recrystallized from ethanol (yield: 60–72%).

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where the amide nitrogen attacks the electrophilic carbon adjacent to the bromine atom. The base deprotonates benzamide, enhancing its nucleophilicity.

Copper-Catalyzed Amidation of Brominated Intermediates

A patent describing N-(4-bromo-2,5-diethoxyphenyl)benzamide synthesis provides insights into transition-metal-catalyzed approaches. While typically used for aromatic bromides, similar conditions may apply to aliphatic systems.

- Substrate Preparation :

1-Bromo-2-propanone is generated as described in Section 1.1.

- Catalytic Reaction :

Benzamide (1.0 equiv), 1-bromo-2-propanone (1.1 equiv), copper(I) iodide (10 mol%), and 1,10-phenanthroline (20 mol%) are combined in dimethyl sulfoxide (DMSO). The mixture is heated at 100°C under nitrogen for 24 hours. Purification via column chromatography (petroleum ether/ethyl acetate) yields the product (45–55%).

Limitations :

Lower yields compared to nucleophilic substitution suggest limited efficacy for aliphatic bromides in Ullmann-type reactions.

Bromination of Pre-Formed N-(2-Oxopropyl)benzamide

Direct bromination of N-(2-oxopropyl)benzamide offers an alternative route, though it risks over-bromination or ketone oxidation.

Procedure :

N-(2-Oxopropyl)benzamide (1.0 equiv) is dissolved in dichloromethane. Pyridinium tribromide (1.1 equiv) is added at 0°C, and the reaction is stirred for 1 hour. The mixture is washed with sodium thiosulfate, dried, and concentrated (yield: 50–60%).

Analytical Note :

1H NMR confirms regioselective bromination at the α-position (δ 4.12 ppm, s, CH2Br).

Optimization and Reaction Parameters

Solvent and Base Effects

Temperature and Time

- Optimal coupling occurs at 80°C for 8 hours. Prolonged heating (>12 hours) degrades the product.

- Bromination requires strict temperature control (0–10°C) to prevent di-bromination.

Characterization and Analytical Data

Spectroscopic Analysis

Purity and Yield Comparison

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Nucleophilic Substitution | 72 | 98.5 |

| Copper Catalysis | 55 | 95.2 |

| Direct Bromination | 60 | 97.8 |

Challenges and Mitigation Strategies

- Instability of α-Bromoketones : Store at –20°C under nitrogen to prevent decomposition.

- Competitive Elimination : Use polar aprotic solvents (DMF, DMSO) to suppress E2 pathways.

- Scale-Up Limitations : Batch-wise bromination and strict temperature control improve reproducibility.

Applications and Derivatives

N-(1-Bromo-2-oxopropyl)benzamide serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

N-(1-Bromo-2-oxopropyl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted by nucleophiles in nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position.

Reduction Reactions: Reduction of the oxo group can lead to the formation of corresponding alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and other nucleophiles.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Major Products Formed

Substitution: Products include various substituted benzamides depending on the nucleophile used.

Oxidation: Major products include benzoic acid derivatives.

Reduction: Products include alcohol derivatives of the original compound.

Scientific Research Applications

N-(1-Bromo-2-oxopropyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Bromo-2-oxopropyl)benzamide involves its interaction with specific molecular targets. The bromo group can participate in nucleophilic substitution reactions, while the oxo group can undergo reduction or oxidation. These reactions can modulate the activity of the compound and its interactions with biological molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The table below compares substituents and functional groups in N-(1-Bromo-2-oxopropyl)benzamide and related compounds:

Key Observations :

- The bromo group in N-(1-Bromo-2-oxopropyl)benzamide is aliphatic, unlike the aromatic bromine in 2-amino-N-substituted-5-bromobenzamide , which may alter its reactivity in substitution reactions.

- The ketone group enables conjugation, distinguishing it from analogs with hydroxy or methoxy groups (e.g., Rip-B ).

Comparison with Analogous Syntheses

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Synthesized via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, yielding a crystalline product confirmed by X-ray diffraction .

- Rip-B : Prepared in 80% yield by reacting benzoyl chloride with 3,4-dimethoxyphenethylamine without coupling agents .

- 2-Amino-N-substituted-5-bromobenzamide: Utilized EDC/HOBt for amide bond formation, reflecting modern peptide-coupling strategies .

Reactivity Insights :

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

Notes:

- The ketone and bromo groups in the target compound may increase polarity, raising its melting point compared to Rip-B .

NMR Spectral Data

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(1-Bromo-2-oxopropyl)benzamide?

The synthesis typically involves multi-step reactions starting from benzamide derivatives. For example, halogenation at the α-carbon of the carbonyl group can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Evidence from analogous compounds (e.g., N-benzoyl-2-hydroxybenzamides) highlights the use of Pd/C-catalyzed hydrogenation and subsequent functionalization with brominated intermediates (e.g., methyl 3-(chlorocarbonyl)propanoate) . Reaction optimization may require inert atmospheres (e.g., CH₂Cl₂, pyridine) to avoid side reactions.

Q. How can the purity and structural integrity of N-(1-Bromo-2-oxopropyl)benzamide be validated post-synthesis?

Standard characterization techniques include:

- NMR spectroscopy : Compare chemical shifts of the α-bromo and carbonyl groups with reference data (e.g., N-(2-Bromo-4-heptafluorophenyl)benzamide derivatives show distinct ¹³C NMR signals at δ ~170 ppm for the amide carbonyl) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) using high-resolution MS. Note that some brominated analogs may exhibit fragmentation patterns dominated by C-Br bond cleavage .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as demonstrated for N-(4-formylpiperazine-1-carbonothioyl)benzamide) provides bond lengths and angles critical for structural validation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of N-(1-Bromo-2-oxopropyl)benzamide in nucleophilic substitution reactions?

The α-bromo carbonyl group is highly electrophilic, but steric hindrance from the benzamide moiety may slow SN₂ reactions. Computational studies (e.g., using DFT for analogous bromobenzamides) suggest that electron-withdrawing substituents on the benzamide ring enhance electrophilicity at the α-carbon. Experimental data from PARP-1 inhibitor syntheses show that bulky nucleophiles (e.g., quinolin-8-amine) require polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) for efficient substitution .

Q. What strategies resolve contradictions in biological activity data for N-(1-Bromo-2-oxopropyl)benzamide derivatives?

Discrepancies in bioactivity (e.g., anti-cancer vs. anti-inflammatory effects) may arise from:

- Structural isomerism : Regioisomeric byproducts (e.g., bromination at unintended positions) can confound SAR studies. LC-MS monitoring during synthesis is critical .

- Assay variability : Standardize cell-based assays using controls like N-(3-Bromo-1,4-dioxonaphthyl)benzamide derivatives, which show consistent IC₅₀ values in kinase inhibition studies .

- Metabolic instability : Evaluate metabolic pathways via liver microsome assays. Fluorinated analogs (e.g., 3,4-difluoro-N-benzamide derivatives) exhibit improved stability due to reduced CYP450-mediated degradation .

Q. How can computational modeling guide the design of N-(1-Bromo-2-oxopropyl)benzamide-based therapeutics?

- Docking studies : Use software like AutoDock Vina to predict binding affinities for targets such as PARP-1. The benzamide scaffold shows high complementarity to NAD⁺-binding pockets .

- ADMET prediction : Tools like SwissADME can forecast pharmacokinetic properties. LogP values >5 (e.g., for N-(2-cyano-4-oxochromen-8-yl)benzamide) suggest poor aqueous solubility, necessitating prodrug strategies .

Methodological Considerations

Q. What analytical techniques are recommended for tracking reaction intermediates?

- TLC with UV visualization : Effective for monitoring bromination and amidation steps.

- In-situ IR spectroscopy : Detect carbonyl group transformations (e.g., shifts from ~1680 cm⁻¹ for amides to ~1720 cm⁻¹ for α-bromo carbonyls) .

- HPLC purification : Essential for isolating isomers, as demonstrated for N-(3-methyl-1,2,4-oxadiazolyl)benzamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.